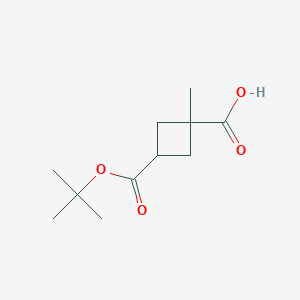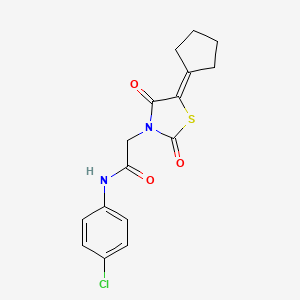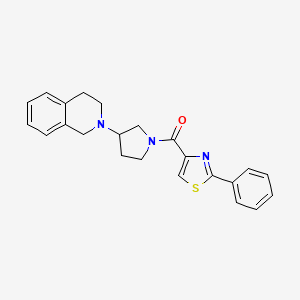![molecular formula C33H37F6N7O7 B2717824 (2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid CAS No. 2310085-85-7](/img/structure/B2717824.png)
(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bibo-3304 trifluoroacetate is a novel compound known for its high affinity and selectivity as a neuropeptide Y Y1 receptor antagonist. It has shown significant potential in various scientific research applications due to its ability to effectively inhibit the neuropeptide Y Y1 receptor in both human and rat models .
Applications De Recherche Scientifique
Bibo-3304 trifluoroacetate has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Bibo-3304 trifluoroacetate is a potent, orally active, and selective antagonist of the neuropeptide Y (NPY) Y1 receptor . It has a subnanomolar affinity for both the human and the rat Y1 receptor, with IC50 values of 0.38 and 0.72 nM, respectively .
Mode of Action
Bibo-3304 trifluoroacetate interacts with its targets, the NPY Y1 receptors, by binding to them and inhibiting their activity . This interaction results in the inhibition of the vasoconstrictive and proliferative effects of the NPY Y1 receptors .
Biochemical Pathways
The primary biochemical pathway affected by Bibo-3304 trifluoroacetate is the neuropeptide Y signaling pathway . By acting as an antagonist of the NPY Y1 receptors, Bibo-3304 trifluoroacetate inhibits the signaling of these receptors, thereby affecting the downstream effects of this pathway.
Pharmacokinetics
It is known that bibo-3304 trifluoroacetate is orally active , suggesting that it has good bioavailability.
Result of Action
The molecular and cellular effects of Bibo-3304 trifluoroacetate’s action include the inhibition of the vasoconstrictive and proliferative effects of the NPY Y1 receptors . In addition, Bibo-3304 trifluoroacetate has been shown to attenuate hyperphagia following fasting and to significantly increase serum insulin levels .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Bibo-3304 trifluoroacetate has a high affinity for the NPY Y1 receptor, acting as an antagonist . It interacts with the NPY Y1 receptor, which is a G protein-coupled receptor involved in various physiological processes . The nature of these interactions involves the binding of Bibo-3304 trifluoroacetate to the receptor, inhibiting its function .
Cellular Effects
Bibo-3304 trifluoroacetate has been shown to influence cell function by interacting with the NPY Y1 receptor . It can inhibit NPY- and fasting-induced feeding in vivo following central administration .
Molecular Mechanism
The molecular mechanism of action of Bibo-3304 trifluoroacetate involves its binding to the NPY Y1 receptor, acting as an antagonist . This binding inhibits the function of the receptor, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of Bibo-3304 trifluoroacetate over time in laboratory settings are not fully known. It has been observed that despite treatment with even higher doses of propranolol (1.0 mg/kg), electrophysiological effects of sympathetic stimulation remained, with residual shortening of activation recovery interval (ARI), a surrogate of action potential duration (APD). Adjuvant treatment with Bibo-3304 trifluoroacetate, however, reduced these electrophysiological effects while augmenting inotropy .
Dosage Effects in Animal Models
In animal models, Bibo-3304 trifluoroacetate has been shown to dose-dependently inhibit the feeding response mediated by 1 μg NPY . It has also been observed that Bibo-3304 trifluoroacetate (30 μg; bilateral paraventricular nucleus injection) attenuates the hyperphagia following fasting .
Metabolic Pathways
Given its role as an NPY Y1 receptor antagonist, it is likely involved in pathways related to neuropeptide Y signaling .
Transport and Distribution
Given its role as an NPY Y1 receptor antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .
Subcellular Localization
Given its role as an NPY Y1 receptor antagonist, it is likely localized to the cell membrane where the NPY Y1 receptor is found .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bibo-3304 trifluoroacetate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving amide bond formation and trifluoroacetate addition .
Industrial Production Methods
Industrial production methods for Bibo-3304 trifluoroacetate are not extensively documented. Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure high purity and consistency. The production process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to confirm the compound’s structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bibo-3304 trifluoroacetate primarily undergoes substitution reactions due to the presence of reactive functional groups. It does not readily participate in oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Bibo-3304 trifluoroacetate include dimethyl sulfoxide (DMSO), ethanol, and trifluoroacetic acid. The compound is typically dissolved in DMSO or ethanol for in vitro studies, while in vivo studies may use a combination of DMSO and corn oil .
Major Products Formed
The major products formed from reactions involving Bibo-3304 trifluoroacetate are typically derivatives with modified functional groups. These derivatives are often used to study the structure-activity relationship and optimize the compound’s pharmacological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Bibo-3304 trifluoroacetate stands out due to its exceptionally high affinity and selectivity for the neuropeptide Y Y1 receptor, with IC50 values of 0.38 nM and 0.72 nM for human and rat receptors, respectively . This high selectivity reduces off-target effects and enhances its potential as a therapeutic agent .
Propriétés
IUPAC Name |
(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N7O3.2C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;2*3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);2*(H,6,7)/t24-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZMETGYCRXJJH-PPLJNSMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37F6N7O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2717747.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2717750.png)
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2717751.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide](/img/structure/B2717752.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/new.no-structure.jpg)
![1-Ethyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B2717754.png)


![2-fluoro-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2717758.png)
![2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine](/img/structure/B2717759.png)
![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2717761.png)

![5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2717764.png)
